molecular formula C11H12N4O3S B254896 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Cat. No. B254896
M. Wt: 280.31 g/mol
InChI Key: YLOYWDMORIWLBZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is a compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea involves the inhibition of various enzymes and pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea in lab experiments include its anti-inflammatory and anti-cancer properties. This compound has been shown to have potential use in the treatment of various diseases, including cancer, arthritis, and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea. One direction is to further explore its mechanism of action and potential side effects. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, research can be conducted to explore the potential use of this compound in drug delivery systems and nanotechnology. Finally, further research can be conducted to optimize the synthesis method to yield higher purity and yield of the compound.

Synthesis Methods

The synthesis of 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea has been achieved using various methods. One such method involves the reaction of 3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methylamine with propargyl isothiocyanate. Another method involves the reaction of 3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methylamine with propargyl alcohol and thiourea. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and autoimmune diseases.

properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H12N4O3S/c1-2-5-12-11(19)14-13-7-8-3-4-10(16)9(6-8)15(17)18/h2-4,6-7,13H,1,5H2,(H2,12,14,19)/b8-7+

InChI Key

YLOYWDMORIWLBZ-BQYQJAHWSA-N

Isomeric SMILES

C=CCNC(=S)NN/C=C/1\C=CC(=O)C(=C1)[N+](=O)[O-]

SMILES

C=CCNC(=S)NNC=C1C=CC(=O)C(=C1)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=S)NNC=C1C=CC(=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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